molecular formula C9H11NO B13053577 4-(1-Aminoprop-2-EN-1-YL)phenol

4-(1-Aminoprop-2-EN-1-YL)phenol

Cat. No.: B13053577
M. Wt: 149.19 g/mol
InChI Key: YVLLLFDQHSKYMV-UHFFFAOYSA-N
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Description

4-(1-Aminoprop-2-en-1-yl)phenol is a phenolic derivative characterized by a propenylamine substituent at the para position of the phenol ring. Its structure combines a reactive amino group with a conjugated propenyl chain, enabling unique electronic and steric properties. The amino group enhances its solubility in polar solvents and facilitates hydrogen bonding, which is critical for catalytic and biological interactions .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(1-aminoprop-2-enyl)phenol

InChI

InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2

InChI Key

YVLLLFDQHSKYMV-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoprop-2-EN-1-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For example, the reaction of 4-bromophenol with allylamine under basic conditions can yield 4-(1-Aminoprop-2-EN-1-YL)phenol .

Industrial Production Methods

On an industrial scale, the production of 4-(1-Aminoprop-2-EN-1-YL)phenol may involve the catalytic hydrogenation of a precursor compound, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoprop-2-EN-1-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(1-Aminoprop-2-EN-1-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Aminoprop-2-EN-1-YL)phenol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

(a) 4-(1-Propenyl)phenol (CAS: 539-12-8)

  • Structure: Lacks the amino group, featuring only a propenyl chain.
  • Properties : Reduced polarity compared to the target compound, leading to lower solubility in aqueous media. Primarily studied for its role in flavor and fragrance industries .
  • Applications: Limited to non-polar matrices due to absence of functional groups for hydrogen bonding.

(b) 2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol

  • Structure: Contains an ethyl group at the ortho position of the phenol ring and an aminopropenyl chain.
  • The amino group enables similar hydrogen-bonding capabilities as the target compound .
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing enantioselective drug candidates .

(c) 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol

  • Structure: Features a chlorinated phenol ring and a bulky cyclopentyl group.
  • Properties: The chloro substituents increase electron-withdrawing effects, altering the phenol's acidity. The bulky groups enhance chiral discrimination in asymmetric catalysis .
  • Applications : Demonstrated utility in asymmetric synthesis as a chiral ligand .

Property Comparison Table

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Key Applications
4-(1-Aminoprop-2-en-1-yl)phenol ~165.2 -OH, -NH₂, propenyl Polar solvents Catalysis, drug intermediates
4-(1-Propenyl)phenol ~134.2 -OH, propenyl Non-polar solvents Flavors, fragrances
2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol ~207.3 -OH, -NH₂, ethyl, propenyl Ethanol, DMSO Pharmaceutical synthesis
4-Chloro-2-(chiral aminopropyl)phenol ~352.3 -OH, -Cl, chiral amine THF, chloroform Asymmetric catalysis

Biological Activity

4-(1-Aminoprop-2-EN-1-YL)phenol, also known as allylamine phenol, is an organic compound characterized by a phenolic hydroxyl group and an allylic amine functional group. Its molecular formula is C₉H₁₁NO, and it has a molecular weight of 149.19 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural features that confer various biological activities.

Biological Activities

Research indicates that 4-(1-Aminoprop-2-EN-1-YL)phenol exhibits several notable biological activities:

1. Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes, making it a candidate for drug development. This includes binding to enzyme active sites, leading to competitive inhibition or allosteric effects.

2. Antioxidant Properties
Preliminary studies suggest that 4-(1-Aminoprop-2-EN-1-YL)phenol may possess antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.

3. Nucleophilic Aromatic Substitution
This compound can engage in nucleophilic aromatic substitution reactions, which are essential in synthesizing more complex organic molecules with therapeutic effects.

The mechanism of action for 4-(1-Aminoprop-2-EN-1-YL)phenol often involves nucleophilic attack on electrophilic centers within target molecules. This leads to various biological effects depending on the specific interaction and the target molecule involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(1-Aminoprop-2-EN-1-YL)phenol:

Case Study 1: Enzyme Interaction
In a study focused on enzyme modulation, 4-(1-Aminoprop-2-EN-1-YL)phenol was found to bind effectively to certain enzymes, altering their activity. The binding affinity was quantitatively assessed through competitive inhibition assays, demonstrating significant potential for therapeutic applications .

Case Study 2: Antioxidant Activity Assessment
Another research effort evaluated the antioxidant properties of the compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that 4-(1-Aminoprop-2-EN-1-YL)phenol exhibited moderate antioxidant activity, suggesting its role in mitigating oxidative stress in biological systems.

Comparative Analysis

The following table summarizes the biological activities and properties of 4-(1-Aminoprop-2-EN-1-YL)phenol compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
4-(1-Aminoprop-2-EN-1-YL)phenol Enzyme inhibition, AntioxidantDual functional groups (amine & allyl)
4-Aminophenol Limited antioxidant activityLacks allylic functionality
Allylphenol Moderate enzyme inhibitionLacks amino functionality

Applications

Due to its diverse biological activities, 4-(1-Aminoprop-2-EN-1-YL)phenol has potential applications in various fields:

Medicinal Chemistry:
It serves as a valuable building block for synthesizing complex organic molecules with potential therapeutic effects.

Materials Science:
The compound may be utilized in developing polymers and resins due to its reactive functional groups.

Biological Research:
It acts as a tool in studies involving enzyme interactions and protein modulation, contributing to our understanding of biochemical pathways .

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